molecular formula C15H17N7O B2455660 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034622-32-5

1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2455660
CAS No.: 2034622-32-5
M. Wt: 311.349
InChI Key: KPFNVBIDUTWFRY-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated heterocyclic compound designed for advanced research applications. Its molecular architecture integrates multiple nitrogen-containing rings—a 1,2,3-triazole and a pyrazole—linked via a carboxamide-bearing ethyl spacer, presenting a versatile scaffold for chemical and pharmacological investigation. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and materials science, known for its stability and participation in dipolar cycloadditions, while the pyrazole moiety is a common pharmacophore found in various bioactive molecules . The presence of a pyridinyl substituent further enhances the compound's potential for molecular recognition, as pyridine is a common ligand in coordination chemistry and a key functional group in many pharmaceuticals . Compounds featuring fused pyrazole-triazole systems, such as pyrazolo[5,1-c][1,2,4]triazoles, have been studied for a range of biological activities, including acetylcholinesterase inhibition, anti-inflammatory, analgesic, and anticancer effects, highlighting the therapeutic potential of this structural class . This combination of features makes this chemical a valuable intermediate for developing new ligands, probes, and candidates in drug discovery programs. Researchers can utilize it to explore structure-activity relationships, develop novel enzyme inhibitors, or synthesize new metal-organic frameworks. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-11-9-13(12-3-5-16-6-4-12)19-22(11)8-7-17-15(23)14-10-21(2)20-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFNVBIDUTWFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(N=N2)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews recent findings regarding its biological activity, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Value
Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
CAS Number 2034622-11-0

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound shows promising results against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer).
  • Inhibitory Concentration (IC50) : The compound demonstrated an IC50 value of approximately 3.79 µM against MCF7 cells, indicating potent cytotoxicity .

Case Study Example :
A study by Wei et al. highlighted a related pyrazole derivative that inhibited A549 cell growth with an IC50 of 26 µM. This suggests that modifications in the pyrazole structure can significantly influence biological activity .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities:

  • Microorganisms Tested : Escherichia coli and Staphylococcus aureus.
  • Results : Compounds similar in structure have shown significant inhibition of bacterial growth, with some displaying IC50 values as low as 39.2 µM against specific strains .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell proliferation and survival pathways. For instance, studies have indicated that pyrazole derivatives can inhibit key kinases such as Aurora-A and CDK2, which are crucial for cancer cell cycle regulation .

Summary of Research Findings

Study Activity IC50 Value (µM) Cell Line/Organism
Wei et al.Anticancer26A549
Bouabdallah et al.Anticancer3.25 (Hep-2)Hep-2
Recent ReviewAntimicrobial39.2E. coli

Scientific Research Applications

Antifungal Properties

Research has demonstrated that compounds containing the triazole moiety exhibit antifungal activity. A study on related triazole derivatives revealed their effectiveness against various fungal strains, including Candida species, which are of clinical importance due to their role in opportunistic infections. Compounds similar to 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have shown Minimum Inhibitory Concentration (MIC) values indicating potent antifungal effects .

Anticancer Activity

The pyrazole and triazole derivatives have been evaluated for anticancer properties. For instance, compounds with similar structural features have been reported to induce cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in colorectal cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Antioxidant Properties

Some derivatives of the pyrazole family demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and could be beneficial in therapeutic contexts where oxidative stress is a contributing factor to disease progression .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways may include:

  • Formation of the pyrazole ring.
  • Introduction of the triazole moiety via cycloaddition reactions.
  • Final modifications to achieve the desired carboxamide functionality.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antifungal Efficacy

A study focusing on a series of triazole derivatives demonstrated significant antifungal activity against Candida albicans. The synthesized compounds were evaluated using disc diffusion methods, showing promising results that outperformed traditional antifungal agents like fluconazole .

Case Study 2: Anticancer Potential

In another investigation, derivatives similar to this compound were screened for anticancer activity against human colorectal cancer cell lines. Results indicated that certain compounds exhibited IC50 values in low micromolar ranges, suggesting strong potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions.
  • Step 2 : Functionalization of the pyrazole ring with a pyridinyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Introduction of the triazole-carboxamide moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling reactions .
  • Key Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (50–80°C), and solvents like DMF or THF .
  • Yield Optimization : Purification via column chromatography or recrystallization improves purity (typical yields: 35–61%) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • 1H/13C NMR : Identifies proton environments (e.g., pyrazole CH₃ at δ 2.15–2.23 ppm, triazole protons at δ 7.44–8.63 ppm) .
  • LC-MS/HRMS : Confirms molecular weight and purity (e.g., ESIMS m/z 392.2 for analogous compounds) .
  • IR Spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (C, H, N, O content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., pyridinyl vs. pyrimidinyl groups) on target binding .
  • Solubility/Purity Checks : Ensure compound solubility in assay buffers (e.g., DMSO stock solutions <0.1% v/v) and confirm purity via HPLC (>98%) .
  • Example : Inconsistent IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations or buffer ionic strength .

Q. What computational strategies are effective for predicting the compound’s target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, leveraging X-ray crystallographic data of homologous targets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., triazole H-bond acceptors, pyridinyl π-π stacking) .
  • ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Catalyst Screening : Test Cu(I)/ligand systems (e.g., CuBr·SMe₂ vs. CuI) for CuAAC efficiency .

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

  • Process Data :

    ParameterBench Scale (mg)Pilot Scale (g)
    Yield35–61%28–55%
    Purity (HPLC)98.37–98.67%95–97%
    Reaction Time16–24 h8–12 h
    Data adapted from

Q. What strategies mitigate degradation or instability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Protection : Use amber vials to avoid photodegradation of the triazole moiety .
  • Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS .

Q. How do researchers design analogs to improve selectivity for a specific biological target?

  • Bioisosteric Replacement : Substitute pyridinyl with pyrazinyl to modulate H-bonding without altering lipophilicity .
  • Side Chain Elongation : Extend the ethyl linker to a propyl group to enhance hydrophobic pocket interactions .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) to reduce off-target binding .

Methodological Notes

  • Contradictions in Evidence : Some protocols report higher yields with CuAAC (61%) vs. classical condensation (35%) . This discrepancy may arise from differences in catalyst loading or purification methods.

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